molecular formula C7H7ClFNO B15334763 (R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol

(R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol

Cat. No.: B15334763
M. Wt: 175.59 g/mol
InChI Key: UDHZNQASFFDRGK-UHFFFAOYSA-N
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Description

(R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is a chiral ethanol derivative featuring a pyridine ring substituted with chlorine at position 5 and fluorine at position 2. The ethanol moiety is attached to the pyridine ring at position 3, with the (R)-configuration at the stereogenic carbon. The molecular formula is C₇H₇ClFNO, and its molar mass is 175.59 g/mol.

The compound’s electronic properties are influenced by the electron-withdrawing chlorine and fluorine substituents on the pyridine ring, which may enhance its reactivity in nucleophilic or electrophilic reactions. The (R)-stereochemistry is critical for enantioselective interactions in biological systems or asymmetric synthesis.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(5-chloro-2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3

InChI Key

UDHZNQASFFDRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.

    Grignard Reaction: The 5-chloro-2-fluoropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol may involve:

    Large-Scale Grignard Reaction: Conducting the Grignard reaction on a large scale with optimized conditions to maximize yield.

    Chiral Catalysis: Utilizing chiral catalysts to directly synthesize the ®-enantiomer, thereby eliminating the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol can undergo oxidation reactions to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

    Oxidation: The major product is the corresponding ketone, ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine and chlorine substitutions on the biological activity of pyridine derivatives.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Industry

In the industrial sector, ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular differences between (R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions (Pyridine) Functional Group Configuration CAS Number Source Evidence
(R)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol C₇H₇ClFNO 175.59 5-Cl, 2-F Ethanol R Not provided -
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO 193.58 5-Cl, 2-F 2-Fluoroethanol S 2416218-01-2
(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol C₇H₇ClFNO 175.59 2-Cl, 5-F Ethanol R 1813526-58-7
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol C₇H₇ClFNO 175.59 5-Cl, 3-F Ethanol Not specified 1374652-03-5
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine C₈H₉ClFN₂ Not provided 5-Cl, 2-F Propan-1-amine Not specified EN300-27717515

Detailed Analysis of Analogous Compounds

(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol
  • Key Differences: Functional Group: Contains a 2-fluoroethanol moiety (vs. ethanol in the target compound), introducing an additional fluorine atom. Stereochemistry: The (S)-configuration contrasts with the (R)-form of the target, which may lead to divergent biological activity or synthetic utility. Impact: The extra fluorine increases molecular weight (193.58 vs.
(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol
  • Key Differences: Substituent Positions: Chlorine and fluorine are swapped (2-Cl, 5-F vs. 5-Cl, 2-F in the target). Impact: Positional isomerism modifies the pyridine ring’s electronic environment.
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
  • Key Differences: Substituent Positions: Fluorine is at position 3 (adjacent to the ethanol group) instead of position 2. Impact: Alters steric and electronic interactions near the ethanol attachment site, which could affect binding to biological targets or regioselectivity in further derivatization.
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine
  • Key Differences: Functional Group: Propan-1-amine replaces ethanol, introducing a primary amine. The longer carbon chain may enhance lipophilicity, affecting membrane permeability in biological systems.

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